molecular formula C10H10F3N3O B8433259 4-Methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile

4-Methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile

Cat. No.: B8433259
M. Wt: 245.20 g/mol
InChI Key: XMXWFCOEDOFNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile is a useful research compound. Its molecular formula is C10H10F3N3O and its molecular weight is 245.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

4-methoxy-2-[2-(trifluoromethyl)pyrimidin-5-yl]butanenitrile

InChI

InChI=1S/C10H10F3N3O/c1-17-3-2-7(4-14)8-5-15-9(16-6-8)10(11,12)13/h5-7H,2-3H2,1H3

InChI Key

XMXWFCOEDOFNHN-UHFFFAOYSA-N

Canonical SMILES

COCCC(C#N)C1=CN=C(N=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetonitrile (500 mg, 2.67 mmol) and 1-bromo-2-methoxyethane (419 mg, 2.81 mmol) in 1,4-dioxane (5 mL) was degassed and added t-BuOK (2.81 mL, 2.81 mmol, 1M in THF) at 0° C. The resulting mixture was stirred at room temperature overnight. The reaction mixture was quenched by sat.NH4Cl and extracted with EtOAc (3×10 mL). The organic layer was dried over Na2SO4 and concentrated. The crude product was purified by flash column chromatography (EtOAc: petroleum ether=1:10) to give 4-methoxy-2-(2-(trifluoromethyl)pyrimidin-5-yl)butanenitrile (100 mg, yield: 15%, 85% purity in LCMS, [M+H]=246).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.81 mL
Type
reactant
Reaction Step Two

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